molecular formula C9Br2F8 B14655149 1,2-Dibromo-1,2,3,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene CAS No. 52448-57-4

1,2-Dibromo-1,2,3,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene

Cat. No.: B14655149
CAS No.: 52448-57-4
M. Wt: 419.89 g/mol
InChI Key: MNSJFFHDZSCMQD-UHFFFAOYSA-N
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Description

1,2-Dibromo-1,2,3,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene is a complex organobromine compound characterized by the presence of bromine and fluorine atoms attached to an indene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dibromo-1,2,3,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene typically involves the bromination of a fluorinated indene precursor. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-1,2,3,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-Dibromo-1,2,3,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dibromo-1,2,3,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with target molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dibromo-1,2,3,3,4,5,6,7-octafluoro-2,3-dihydro-1H-indene is unique due to its highly fluorinated structure, which imparts distinct chemical and physical properties.

Properties

CAS No.

52448-57-4

Molecular Formula

C9Br2F8

Molecular Weight

419.89 g/mol

IUPAC Name

1,2-dibromo-1,2,3,3,4,5,6,7-octafluoroindene

InChI

InChI=1S/C9Br2F8/c10-7(16)1-2(8(17,18)9(7,11)19)4(13)6(15)5(14)3(1)12

InChI Key

MNSJFFHDZSCMQD-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C(C(C2(F)F)(F)Br)(F)Br

Origin of Product

United States

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